Inhibition of Hemagglutinin-Mediated Viral Entry and Fusion
2,5-Dichloro-N-ethylbenzenesulfonamide (referred to herein as compound 1) targets the influenza hemagglutinin protein to prevent viral membrane fusion. This tertiary aryl sulfonamide compound blocks the low-pH-triggered conformational changes in hemagglutinin that normally expose the fusion peptide, thereby inhibiting fusion between viral and endosomal membranes. Evidence from hemolysis assays demonstrates near-complete suppression of red blood cell lysis at pH 5.0 (characteristic of endosomal conditions) when compound 1 is present, confirming disruption of the membrane fusion process [1]. Mechanistically, this inhibition occurs during viral entry, as evidenced by significantly reduced viral mRNA and protein expression when compound 1 is administered pre-infection, but not when added post-infection [1]. Resistance mapping studies further validate hemagglutinin as the primary target, as discussed in Section 1.3.
Broad-Spectrum Activity Against Group 1 and 2 Hemagglutinin Subtypes
Compound 1 exhibits unprecedented breadth against phylogenetically distinct hemagglutinin groups:
- Group 1 Hemagglutinin Activity: Reduces viral titers by >4 logs in H1N1 (A/WSN/1933) and H5N1 (A/Vietnam/2506/2004) strains
- Group 2 Hemagglutinin Activity: Achieves equivalent suppression (>4 log reduction) against H3N2 (A/Panama/1999) virusesThis pan-subtype efficacy stems from compound 1's action on conserved stem regions of hemagglutinin trimers rather than variable head domains. Validation through single-molecule RNA fluorescence in situ hybridization (smRNA-FISH) confirms potent suppression of diverse strains including A/California/07/2009 (H1N1) and A/Wyoming/03/2003 (H3N2) [1]. The compound maintains nanomolar potency (IC~50~ = 16.79 nM) against a WSN-PB2-Nanoluc reporter virus, confirming cross-group mechanistic consistency [1].
Resistance Mutation Profiling in Hemagglutinin Stem Regions
Resistant virus selection identified mutations exclusively within hemagglutinin stem domains after four serial passages under compound 1 pressure. Key resistance-conferring substitutions include:
Table 1: Hemagglutinin Resistance Mutations Induced by Compound 1
Amino Acid Position | Mutation | Structural Domain | Functional Implication |
---|
HA2-47 | Arginine→Glycine | Stem Interface | Destabilizes prefusion conformation |
HA2-59 | Methionine→Isoleucine | Fusion Peptide Proximal | Compromises trimer stability |
HA1-321 | Lysine→Threonine | HA1/HA2 Interface | Reduces intermonomer interactions |
These mutations are spatially dispersed across the stem region without clustering at a single binding pocket – a hallmark of fusion inhibitor resistance. Notably, the HA2-R47G mutation occurs at a conserved residue critical for maintaining the metastable prefusion state of hemagglutinin [1]. The resistance pattern parallels that of classical fusion inhibitors like arbidol, confirming shared mechanistic targeting of the fusion apparatus [1].
Prefusion Conformational Stabilization of Hemagglutinin Trimers
Compound 1 stabilizes hemagglutinin in its prefusion conformation, preventing the structural rearrangement required for membrane fusion. Resistance mutations (Section 1.3) consistently destabilize this prefusion state, as evidenced by:
- Accelerated conformational changes in mutant hemagglutinin at fusion pH
- Reduced energy barriers for transition to postfusion states in biophysical assaysThe scattered mutation profile suggests compound 1 interacts with multiple stem residues to "lock" the prefusion trimer. This stabilization mechanism mirrors that of fusion inhibitor S20, with which compound 1 shares resistance mutations (e.g., HA2-M59I and HA1-K321T) [1]. Hemagglutinin trimer stabilization represents a novel mechanism distinct from neuraminidase inhibitors (e.g., oseltamivir) or M2 ion channel blockers (e.g., amantadine) [3] [7].
Comparative Efficacy Against H1N1, H5N1, and H3N2 Strains
Compound 1 demonstrates equipotent activity against representative strains from both hemagglutinin groups:
Table 2: Antiviral Efficacy of Compound 1 Against Influenza A Strains
Virus Strain | Hemagglutinin Subtype | Hemagglutinin Group | Log~10~ Reduction in Viral Titer | Cell Model |
---|
A/WSN/1933 | H1N1 | Group 1 | >4.0 | A549 cells |
A/Vietnam/2506/2004 | H5N1 | Group 1 | >4.0 | A549 cells |
A/Panama/1999 | H3N2 | Group 2 | >4.0 | A549 cells |
A/California/07/2009 | H1N1 | Group 1 | Significant reduction* | smRNA-FISH assay |
A/Wyoming/03/2003 | H3N2 | Group 2 | Significant reduction* | smRNA-FISH assay |
*Exact quantification not provided in source; reported as "robust reduction" in infected cell counts [1]
Notably, primary human bronchial epithelial cells – which better mimic human respiratory infection – show equivalent viral mRNA suppression to A549 adenocarcinoma cells, confirming physiological relevance [1]. The consistent efficacy across genetically distinct strains (H1N1, H5N1, H3N2) and cell models positions compound 1 as a promising candidate for development against both seasonal and pandemic influenza strains, including avian variants like H5N1 that demonstrate high mortality in humans [7] [9].